

N-(3-Aminophenyl)acetamide chemical structure and formula

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Compound of Interest

Compound Name: *N*-(3-Aminophenyl)acetamide

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An In-Depth Technical Guide to **N-(3-Aminophenyl)acetamide**

Abstract

N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide or m-aminoacetanilide, is a pivotal chemical intermediate with significant utility in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a primary aromatic amine and an acetamide group, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of **N-(3-Aminophenyl)acetamide**, detailing its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. **N-(3-Aminophenyl)acetamide** is an aromatic amide and a meta-isomer of aminoacetanilide.[1]

Nomenclature and Structure

The compound is systematically named according to IUPAC conventions, but is also known by several common synonyms in commercial and laboratory settings.

- IUPAC Name: **N-(3-aminophenyl)acetamide**[\[1\]](#)[\[3\]](#)
- CAS Number: 102-28-3[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Common Synonyms: 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline, N-Acetyl-m-phenylenediamine[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Formula: C₈H₁₀N₂O[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Canonical SMILES: CC(=O)NC1=CC=CC(=C1)N[\[3\]](#)[\[5\]](#)[\[6\]](#)

The molecular structure consists of an acetamide functional group (-NHCOCH₃) and a primary amine group (-NH₂) attached to a benzene ring at positions 1 and 3, respectively.

Caption: Chemical structure of **N-(3-Aminophenyl)acetamide**.

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.

Property	Value	Source(s)
Molecular Weight	150.18 g/mol	[3] [4] [5]
Appearance	Light brown or gray crystalline powder/solid	[1] [4] [8]
Melting Point	86-88 °C	[5] [7] [8]
Boiling Point	Decomposes at high temperatures	[3] [4]
Water Solubility	1-5 g/100 mL at 24 °C	[1] [4]
Density	~1.1-1.2 g/cm ³	[4] [5] [8]
pKa	14.82 ± 0.70 (Predicted)	[5] [8]
XLogP3	0.9	[3] [4]

Synthesis and Purification

The synthesis of **N-(3-Aminophenyl)acetamide** is a well-established process in organic chemistry. The most common and industrially viable method involves the selective mono-acylation of m-phenylenediamine. An alternative route is the reduction of 3'-nitroacetanilide.^[1]

Synthetic Rationale: Selective Mono-Acylation

The primary challenge in synthesizing **N-(3-Aminophenyl)acetamide** from m-phenylenediamine is preventing diacylation, where both amine groups react with the acylating agent.

- Causality of Reagent Choice:
 - Acylating Agent: Acetic anhydride is often the reagent of choice over acetic acid. It is a more powerful acylating agent, and the reaction is irreversible, leading to higher yields. Acetic acid can also be used, but the reaction is an equilibrium process that may require harsher conditions or longer reaction times.^[4]
 - Solvent and pH Control: The reaction is typically performed in an aqueous acidic medium (e.g., using hydrochloric acid).^[4] Protonating the diamine starting material deactivates one of the amino groups towards acylation, thereby favoring the mono-acylated product. The protonated ammonium group is a meta-director and strongly deactivating, further reducing the likelihood of a second acylation.

Experimental Protocol: Synthesis via Acylation

This protocol describes a self-validating system for the synthesis and purification of **N-(3-Aminophenyl)acetamide**, incorporating in-process controls.

Materials:

- m-Phenylenediamine
- 30% Hydrochloric Acid (HCl)
- Acetic Acid (Glacial) or Acetic Anhydride

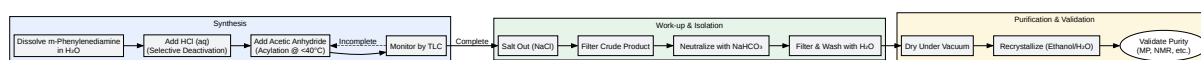
- Sodium Chloride (NaCl)
- Sodium Bicarbonate (NaHCO_3) or Sodium Hydroxide (NaOH) solution
- Deionized Water
- Ethanol

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve m-phenylenediamine in deionized water.^[4]
- **Selective Deactivation:** Cool the flask in an ice bath and slowly add 30% hydrochloric acid while stirring.^[4] This protonates the diamine, forming the hydrochloride salt, which helps ensure mono-substitution.
- **Acylation:** While maintaining the temperature at or below 40°C, add acetic acid or acetic anhydride dropwise to the stirred solution over 30-60 minutes.^[4] The choice of acylating agent impacts reactivity; acetic anhydride will result in a more exothermic reaction that requires careful temperature control.
- **In-Process Control (TLC):** Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.
- **Product Precipitation (Salting Out):** Once the reaction is complete (typically after 1-2 hours of stirring), add refined sodium chloride (NaCl) to the reaction mixture to decrease the solubility of the product in the aqueous medium, a process known as "salting out".^[4]
- **Isolation:** Filter the resulting precipitate using a Büchner funnel and wash with cold water to remove inorganic salts.
- **Neutralization & Purification:** Resuspend the crude product in water and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral (pH ~7). This deprotonates the remaining amino group and removes any excess acid.

- Final Isolation: Filter the neutralized solid, wash thoroughly with cold deionized water, and dry under vacuum.
- Recrystallization (Purity Validation): For high-purity material, recrystallize the dried product from an ethanol/water mixture. The purity of the final product can be validated by a sharp, defined melting point (e.g., 86-88 °C) and by analytical techniques as described in Section 3. [8]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **N-(3-Aminophenyl)acetamide**.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any scientific workflow. A combination of spectroscopic methods provides a comprehensive chemical fingerprint.

Technique	Expected Observations for N-(3-Aminophenyl)acetamide
¹ H NMR	(400 MHz, DMSO-d ₆) δ: 9.58 (s, 1H, NH-CO), 6.92 (t, 1H, Ar-H), 6.88 (t, 1H, Ar-H), 6.64 (dd, 1H, Ar-H), 6.23 (dd, 1H, Ar-H), 5.00 (bs, 2H, NH ₂), 1.99 (s, 3H, CH ₃ -CO).[8]
¹³ C NMR	(100 MHz, DMSO-d ₆) δ: 167.85 (C=O), 148.85 (Ar-C-NH ₂), 139.85 (Ar-C-NHAc), 128.75 (Ar-CH), 109.04 (Ar-CH), 106.93 (Ar-CH), 104.67 (Ar-CH), 23.98 (CH ₃).[8]
IR Spectroscopy	Expected peaks (cm ⁻¹): ~3400-3200 (N-H stretching from both amine and amide), ~1660 (C=O amide I band), ~1600 & ~1480 (C=C aromatic ring stretching), ~1550 (N-H bending, amide II band).
Mass Spec.	Expected [M] ⁺ at m/z 150. A common fragmentation would be the loss of the acetyl group (CH ₂ =C=O, 42 Da) to give a fragment at m/z 108.

Applications in Research and Drug Development

The utility of **N-(3-Aminophenyl)acetamide** stems from its two reactive sites, which can be addressed sequentially to build more complex molecules.

- **Dye and Pigment Industry:** It is a key intermediate for producing various dyes.[4][5][8] The primary amine can be diazotized and coupled with other aromatic compounds to form a vast range of azo dyes, which are known for their vibrant colors.[1]
- **Pharmaceutical Synthesis:** This compound serves as a versatile scaffold in medicinal chemistry.
 - **Trametinib Intermediate:** It is a known starting material for the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma.[1]

- Anticancer Drug Discovery: Researchers have used derivatives of this molecule to develop novel classes of bioactive compounds. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been synthesized and evaluated as potent agents against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. [9] The lead compound from this family was shown to induce cell death via apoptosis and autophagy. [9]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

- Hazard Identification: **N-(3-Aminophenyl)acetamide** is classified as an irritant. [4]
 - GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [10][11]
 - Health Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides. [4][8]
- Recommended Handling and Storage:
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. [11] Use in a well-ventilated area or a chemical fume hood.
 - Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. [4][5] Keep in an inert atmosphere if possible to prevent slow oxidation of the amine group. [5][8]

Conclusion

N-(3-Aminophenyl)acetamide is a foundational chemical intermediate whose value is demonstrated through its widespread use in industrial and research settings. Its straightforward synthesis, combined with the differential reactivity of its functional groups, provides chemists with a reliable and versatile tool for creating a diverse array of target molecules, from commercial dyes to innovative, life-saving pharmaceuticals. This guide has outlined its core chemical properties and provided a robust, validated framework for its synthesis and

characterization, empowering scientists to leverage this important molecule in their development programs.

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